REACTION_CXSMILES
|
Cl.C[O:3][C:4]1[CH2:9][N:8]([CH3:10])[CH2:7][CH2:6][C:5]=1[C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18](=[O:27])[O:19][CH2:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[C:13]([O:28][CH:29]([CH3:31])[CH3:30])[CH:12]=1>C1COCC1>[CH3:10][N:8]1[CH2:7][CH2:6][CH:5]([C:11]2[CH:16]=[CH:15][C:14]([NH:17][C:18](=[O:27])[O:19][CH2:20][C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)=[C:13]([O:28][CH:29]([CH3:30])[CH3:31])[CH:12]=2)[C:4](=[O:3])[CH2:9]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
benzyl [4-(5-methoxy-1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-(propan-2-yloxy)phenyl]carbamate
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CCN(C1)C)C1=CC(=C(C=C1)NC(OCC1=CC=CC=C1)=O)OC(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The two phases are separated
|
Type
|
WASH
|
Details
|
the aqueous phase is washed with twice 15 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(C(CC1)C1=CC(=C(C=C1)NC(OCC1=CC=CC=C1)=O)OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |